METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Overview
Description
Methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including a chlorinated benzoate ester, a furan ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of specific solvents, temperature control, and the selection of appropriate catalysts and ligands to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the benzoate ester can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of the oxazole moiety would produce amines .
Scientific Research Applications
Methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The furan ring and benzoate ester can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate: Unique due to its specific combination of functional groups.
This compound: Similar in structure but may have different substituents on the benzoate ester or furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-chloro-5-[5-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO5/c1-27-21(25)16-11-14(7-9-17(16)23)19-10-8-15(28-19)12-18-22(26)29-20(24-18)13-5-3-2-4-6-13/h2-12H,1H3/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRGNEXJUNGHCX-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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